molecular formula C7H8BrNO B6203456 4-(bromomethyl)-1-methyl-1,2-dihydropyridin-2-one CAS No. 1236031-42-7

4-(bromomethyl)-1-methyl-1,2-dihydropyridin-2-one

Cat. No.: B6203456
CAS No.: 1236031-42-7
M. Wt: 202.05 g/mol
InChI Key: TXLBLTVJLCDDJQ-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-methyl-1,2-dihydropyridin-2-one (CAS 1236031-42-7) is a high-purity organic compound offered at 95% purity, intended for research and development applications . This brominated dihydropyridinone derivative has a molecular formula of C 7 H 8 BrNO and a molecular weight of 202.05 g/mol . Its structure features a bromomethyl group at the 4-position of the 1-methyl-2-one dihydropyridine ring, making it a valuable electrophilic building block for synthetic organic chemistry . Researchers can utilize this compound in various cross-coupling reactions and nucleophilic substitutions, where it serves as a key intermediate for constructing more complex molecules. The bromine atom acts as a good leaving group, facilitating alkylation and functionalization reactions to create novel compounds for pharmaceutical research, materials science, and chemical biology. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1236031-42-7

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

4-(bromomethyl)-1-methylpyridin-2-one

InChI

InChI=1S/C7H8BrNO/c1-9-3-2-6(5-8)4-7(9)10/h2-4H,5H2,1H3

InChI Key

TXLBLTVJLCDDJQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=CC1=O)CBr

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4 Bromomethyl 1 Methyl 1,2 Dihydropyridin 2 One

Strategies for the Construction of the 1,2-Dihydropyridin-2-one Ring System

The 1,2-dihydropyridin-2-one (or 2-pyridone) scaffold is a privileged structure found in numerous biologically active compounds. Its synthesis has been the subject of extensive research, leading to a variety of effective methodologies. These can be broadly categorized into multicomponent reactions that assemble the ring from simple acyclic precursors in a single step, and cyclization or annulation pathways that form the ring from a pre-functionalized intermediate.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer a highly efficient approach to complex molecules by combining three or more reactants in a one-pot procedure, thereby minimizing steps and improving atom economy. bohrium.com For the synthesis of pyridone derivatives, several named reactions are particularly relevant.

The Guareschi-Thorpe reaction , for instance, involves the condensation of a cyanoacetamide with a 1,3-diketone. acsgcipr.org While traditionally used for substituted 2-pyridones, this approach can be adapted to produce a variety of derivatives. Similarly, the Hantzsch dihydropyridine (B1217469) synthesis , a classic MCR, typically yields 1,4-dihydropyridines but can be modified to produce other isomers, including precursors to 2-pyridones, through the reaction of an aldehyde, a β-ketoester, and a nitrogen source like ammonia or an amine. acsgcipr.orgbeilstein-journals.org

More contemporary MCRs provide direct access to highly functionalized 2-pyridones. For example, a one-pot, three-component reaction of aromatic aldehydes, substituted acetophenones, and phenyl acetamides in the presence of sodium hydride can produce 3,4,6-triaryl-2(1H)-pyridones. nih.gov Another approach utilizes a four-component reaction involving an aldehyde, malononitrile, an acetyl-substituted chromenone, and a base to yield chromene-based 2(1H)-pyridones. nih.gov These methods highlight the versatility of MCRs in constructing diverse pyridone cores, which can be designed to incorporate a 4-methyl group for subsequent bromination.

MCR TypeReactantsCatalyst/ConditionsProduct Type
Guareschi-ThorpeCyanoacetamide, 1,3-DiketoneBaseSubstituted 2-Pyridone
Hantzsch-typeAldehyde, β-Ketoester, AmineAcid or HeatDihydropyridine (oxidizable to Pyridone)
Three-ComponentAromatic Aldehyde, Acetophenone, Phenyl AcetamideNaH, DMSO, 130 °C3,4,6-Triaryl-2(1H)-pyridone nih.gov
Three-ComponentAldehyde, Malononitrile, 4-Hydroxy-2-pyridoneTriethylamine, EtOH, RefluxPyrano[3,2-c]pyridone nih.gov

Cyclization and Annulation Pathways

Cyclization and annulation strategies provide a more controlled, stepwise approach to the 1,2-dihydropyridin-2-one ring. These methods often involve the construction of a linear precursor that is then induced to cyclize.

Annulation reactions build the pyridone ring onto an existing molecular scaffold. A notable example is the [3+3] annulation, where a 1,3-bisnucleophile reacts with a three-carbon electrophilic component. An organocatalytic approach uses N-heterocyclic carbenes (NHCs) to generate α,β-unsaturated acylazoliums from 2-bromoenals, which then react with dimethylaminopyridinium salts in a Michael addition/lactamization sequence to form highly functionalized dihydropyridin-2-ones. rsc.orgrsc.org This method offers high yields and enantioselectivities. rsc.org Another strategy involves the [4+2] annulation of in situ generated azadienes with active methylene (B1212753) compounds to afford structurally diverse 2-pyridones. organic-chemistry.org

Intramolecular cyclization is another powerful tool. For instance, N-alkylation of 2-pyridone with an appropriate ω-bromoester, followed by base-promoted intramolecular ring closure, can generate fused ring systems containing the pyridone moiety. Similarly, the thermal cyclization of hydroxamic acid esters has been used to prepare 1,2-dihydropyridines. rsc.org An oxidative ring expansion of cyclopentenone derivatives provides a streamlined, one-pot synthesis of pyridones through in situ silyl enol ether formation, nitrogen atom insertion, and subsequent aromatization. chemrxiv.orgchemrxiv.org

PathwayDescriptionKey IntermediatesConditions
[3+3] AnnulationReaction of a 1,3-bisnucleophile with a 1,3-bielectrophile.α,β-Unsaturated acylazoliums, Pyridinium (B92312) ylidesN-Heterocyclic Carbene (NHC) catalyst, Base rsc.orgrsc.org
[4+2] AnnulationAza-Diels-Alder type reaction.In situ generated azadienesBase-promoted organic-chemistry.org
Oxidative Ring ExpansionConversion of a cyclopentenone to a pyridone.Silyl enol etherHypervalent iodine reagent (e.g., PIDA), Ammonium carbamate chemrxiv.orgchemrxiv.org
Intramolecular CyclizationRing closure of a functionalized acyclic precursor.N-propargyl enaminones, Hydroxamic acid estersBase or heat organic-chemistry.orgrsc.org

Regioselective Bromination Techniques for Introducing the 4-Bromomethyl Group

Once the 4-methyl-1-methyl-1,2-dihydropyridin-2-one core is synthesized, the next critical step is the selective bromination of the methyl group at the C4-position. This transformation requires reagents that favor free-radical substitution at the allylic/benzylic-type position over electrophilic addition to the ring's double bonds or substitution at other positions.

N-Bromosuccinimide (NBS)-Mediated Bromination Protocols

N-Bromosuccinimide (NBS) is the most widely used reagent for allylic and benzylic brominations due to its ability to provide a low, constant concentration of bromine, which favors radical pathways over ionic ones. organic-chemistry.org The reaction is typically initiated by radical initiators such as benzoyl peroxide (BPO) or AIBN (azobisisobutyronitrile), or by UV light.

The functionalization of a methyl group on a pyridone ring with NBS has been studied. Research on the bromination of 1-alkyl-3-methyl-2-pyridones showed that reaction with NBS in carbon tetrachloride, initiated by benzoyl peroxide, successfully yielded the 3-(bromomethyl) derivative. acs.org This contrasts with 2-pyridones lacking an N-alkyl group, where NBS tends to cause ring bromination rather than side-chain substitution. acs.org The N-methyl group in the target compound is therefore crucial for directing the regioselectivity towards the 4-methyl substituent. The reactivity of methylpyridines towards NBS generally follows the order 4-methyl > 2-methyl > 3-methyl, suggesting that the 4-methyl group is particularly susceptible to radical bromination. cdnsciencepub.com

Typical Reaction Conditions for NBS Bromination:

Reagent: N-Bromosuccinimide (NBS)

Solvent: A non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

Initiator: Benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

Conditions: Reflux or irradiation with UV light.

Pyridinium Bromide Perbromide (PBPB) and Other Brominating Agent Applications

Pyridinium bromide perbromide (PBPB), also known as pyridinium tribromide, is a solid, stable source of bromine that is easier and safer to handle than liquid bromine. nih.gov It is often used for the bromination of ketones, phenols, and other activated systems. While commonly employed for electrophilic bromination, it can also be used for radical brominations under specific conditions.

PBPB has been successfully used to produce mono- or dibromomethyl 1,4-dihydropyridines. nih.gov Its application for the selective bromination of the methyl group on a 2-pyridone ring is also plausible, likely proceeding through a similar radical mechanism when used with a radical initiator. Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) have also been screened for the bromination of methyl groups on dihydropyridine rings, although sometimes with lower yields compared to NBS. nih.gov

Brominating AgentTypical UseConditions for Side-Chain Bromination
N-Bromosuccinimide (NBS)Allylic/Benzylic BrominationRadical initiator (BPO, AIBN), non-polar solvent (CCl₄), heat/light acs.org
Pyridinium Bromide Perbromide (PBPB)Bromination of ketones, alkenesCan be used for side-chain bromination, often in solvents like acetic acid or ethyl acetate (B1210297) nih.gov
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Brominating agent similar to NBSScreened for bromination of dihydropyridines nih.gov

Optimization of Synthetic Pathways: Reaction Conditions and Yield Enhancement

Optimizing the synthesis of 4-(bromomethyl)-1-methyl-1,2-dihydropyridin-2-one requires careful consideration of reaction conditions for both the ring formation and bromination steps to maximize yield and minimize side products.

For the construction of the pyridone ring, particularly via MCRs, key parameters to optimize include the choice of catalyst, solvent, and temperature. For example, in a three-component synthesis of pyrano[3,2-c]pyridones, using triethylamine as a catalyst in refluxing ethanol for a short duration (50 minutes) resulted in high yields (75-98%). nih.gov In another case, optimizing a one-pot protocol for 3,5-diarylpyridines involved screening various reducing agents (e.g., iron, SnCl₂, Zn) and temperatures, with iron powder in acetic acid at room temperature ultimately providing the best yield (92%). researchgate.net The use of flow reactors and dehydrating agents has also been shown to dramatically increase yields (from 58% to 92%) and reduce production costs in the synthesis of certain pyridine (B92270) derivatives. vcu.edu

In the subsequent bromination step, the key to high yield and regioselectivity is to favor the radical pathway. Optimization involves:

Purity of Reagents: Using recrystallized NBS is crucial, as impurities can lead to undesired side reactions. acs.org

Initiator Concentration: The amount of radical initiator (e.g., BPO) must be catalytic. Too much can lead to polymerization or other side reactions.

Solvent Choice: Non-polar solvents like CCl₄ are essential to suppress ionic reaction pathways.

Reaction Time and Temperature: The reaction should be monitored closely (e.g., by TLC) to ensure complete consumption of the starting material without significant formation of dibrominated or other byproducts. Heating should be controlled to maintain a steady reflux.

Scalability Considerations for Research and Development

The transition from laboratory-scale synthesis to larger-scale production for research and development purposes necessitates a thorough evaluation of the synthetic methodology for this compound. Key considerations in this scale-up process include the choice of reagents, reaction conditions, and the implementation of technologies that ensure safety, efficiency, and reproducibility. The primary synthetic route to this compound is anticipated to be the bromination of its precursor, 4-(hydroxymethyl)-1-methylpyridin-2(1H)-one. The scalability of this transformation is of paramount importance for advancing research and development activities.

A critical aspect of scaling up the synthesis of this compound is the selection of an appropriate brominating agent and reaction conditions that are both effective and amenable to larger quantities. N-bromosuccinimide (NBS) is a commonly employed reagent for benzylic brominations due to its solid nature and the ability to maintain a low concentration of bromine in the reaction mixture, which can help minimize side reactions. The initiation of this radical reaction is often achieved using light or a radical initiator.

For larger-scale operations, traditional batch photochemical reactors can present challenges in terms of consistent light penetration and heat management. To address these limitations, continuous-flow chemistry has emerged as a promising technology for scalable light-induced benzylic brominations. A continuous-flow protocol utilizing NBS and a household compact fluorescent lamp (CFL) has been demonstrated for a variety of substrates. nih.gov This method avoids the use of hazardous chlorinated solvents like carbon tetrachloride, opting instead for acetonitrile. nih.govorganic-chemistry.org The scalability of this approach is significant, with the potential to produce multigram quantities by extending the operation time of the reactor, achieving throughputs of up to 180 mmol per hour for certain substrates. nih.govorganic-chemistry.org

When considering the scale-up of the bromination of 4-(hydroxymethyl)-1-methylpyridin-2(1H)-one, several factors must be optimized. These include reaction temperature, residence time in the reactor, and the stoichiometry of the reagents. For instance, in the development of a scalable synthesis for other heterocyclic compounds, careful control of temperature during bromination and subsequent steps was crucial for improving yield and ensuring safety.

The choice of solvent is another critical parameter. While some traditional methods for similar compounds have utilized chloroform (B151607), the focus for scalable and more environmentally friendly processes is to use safer alternatives. google.com Acetonitrile has been shown to be an effective solvent for benzylic brominations in flow chemistry setups. nih.govorganic-chemistry.org

Purification of the final product at a larger scale is also a key consideration. While laboratory-scale purifications often rely on chromatography, this may not be practical for larger quantities. Alternative methods such as crystallization or distillation, where applicable, are often preferred for scale-up operations. The development of a robust workup and purification procedure is essential for obtaining this compound with high purity on a larger scale.

The table below outlines key parameters and their considerations for scaling up the synthesis of this compound.

ParameterLaboratory-Scale ConsiderationScalability Consideration
Brominating Agent N-bromosuccinimide (NBS) is a common choice.NBS remains a good option due to its solid form and controlled bromine release.
Initiation UV lamp or chemical radical initiator (e.g., AIBN).Continuous-flow photochemical reactors for consistent light exposure and safety.
Solvent Often chlorinated solvents (e.g., CCl4, chloroform).Greener solvents like acetonitrile are preferred.
Temperature Control Simple heating or cooling baths.Jacketed reactors or flow chemistry for precise temperature management.
Reaction Time Monitored by TLC or LC-MS until completion.Optimized residence time in a flow reactor to maximize throughput.
Purification Column chromatography is common.Development of crystallization or other non-chromatographic methods.
Safety Standard laboratory safety protocols.Enhanced safety measures for handling larger quantities of reagents and managing exotherms.

Reactivity Profiles and Mechanistic Investigations of 4 Bromomethyl 1 Methyl 1,2 Dihydropyridin 2 One

Nucleophilic Substitution Reactions at the Bromomethyl Center

The presence of a bromine atom attached to a methyl group on the dihydropyridinone ring makes this position a prime target for SN2 reactions. The carbon atom of the bromomethyl group is electrophilic and readily attacked by a wide range of nucleophiles, leading to the displacement of the bromide ion, a good leaving group. This reactivity is a cornerstone for the functionalization of this scaffold.

The reaction of 4-(bromomethyl)-1-methyl-1,2-dihydropyridin-2-one with oxygen-centered nucleophiles, such as alkoxides or carboxylates, is a fundamental transformation for introducing ether or ester linkages, respectively. These reactions typically proceed via a Williamson ether synthesis-type mechanism, which involves the SN2 displacement of the bromide by the oxygen nucleophile. masterorganicchemistry.comlibretexts.orgopenstax.org For this reaction to be efficient, a primary alkyl halide, like the bromomethyl group in the target compound, is ideal as it minimizes competing elimination reactions. masterorganicchemistry.com The alkoxide nucleophile is commonly generated by deprotonating the corresponding alcohol with a strong base, such as sodium hydride (NaH). libretexts.org

This method is versatile, allowing for the introduction of a wide array of alkoxy groups onto the 4-methyl position of the dihydropyridinone core. The general scheme involves the attack of an alkoxide (RO⁻) on the bromomethyl group (-CH₂Br), resulting in the formation of an ether (-CH₂OR) and a bromide salt.

Table 1: Representative Reactions with Oxygen-Centered Nucleophiles

NucleophileNucleophile TypeProduct StructureProduct Name
Sodium methoxide (B1231860) (NaOCH₃)Alkoxide4-(methoxymethyl)-1-methyl-1,2-dihydropyridin-2-oneEther
Sodium ethoxide (NaOCH₂CH₃)Alkoxide4-(ethoxymethyl)-1-methyl-1,2-dihydropyridin-2-oneEther
Sodium tert-butoxide (NaOC(CH₃)₃)Alkoxide4-(tert-butoxymethyl)-1-methyl-1,2-dihydropyridin-2-oneEther
Sodium acetate (B1210297) (NaOCOCH₃)Carboxylate(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl acetateEster
Sodium benzoate (B1203000) (NaOCOC₆H₅)Carboxylate(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl benzoateEster

Nitrogen-containing nucleophiles readily react with the bromomethyl group to form new carbon-nitrogen bonds. youtube.com Reactions with primary and secondary amines yield the corresponding substituted aminomethyl derivatives. A particularly well-documented reaction is the quaternization of pyridines. mdpi.comnih.gov In these reactions, the lone pair of the pyridine (B92270) nitrogen attacks the electrophilic carbon of the bromomethyl group, displacing the bromide and forming a pyridinium (B92312) salt. mdpi.com The rate of these quaternization reactions can be influenced by the solvent and the electronic properties of the substituents on the pyridine ring. mdpi.com Experiments involving the reaction of tetra(bromomethyl)-1,4-dihydropyridines with various substituted pyridines have shown that pyridines with electron-donating groups react efficiently, while those with strong electron-withdrawing groups may fail to react. mdpi.comnih.gov

Azide (B81097) ions (N₃⁻) are also effective nucleophiles, reacting to form azidomethyl derivatives. These azide compounds are valuable synthetic intermediates, as they can be subsequently reduced to primary amines or participate in cycloaddition reactions.

Table 2: Representative Reactions with Nitrogen-Centered Nucleophiles

NucleophileNucleophile TypeProduct StructureProduct Name
PyridinePyridine4-((1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl)pyridinium bromidePyridinium Salt
4-MethylpyridinePyridine4-methyl-1-((1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl)pyridinium bromidePyridinium Salt
DimethylamineAmine4-((dimethylamino)methyl)-1-methyl-1,2-dihydropyridin-2-oneTertiary Amine
Sodium azideAzide4-(azidomethyl)-1-methyl-1,2-dihydropyridin-2-oneAzide

The electrophilic bromomethyl center also reacts efficiently with sulfur and selenium nucleophiles. Thiolates (RS⁻) and thiols (RSH) are excellent nucleophiles for SN2 reactions, leading to the formation of thioethers (sulfides). For instance, the alkylation of N-methylmorpholinium 1,4-dihydropyridine-2-thiolates with ethyl 4-aryl-6-bromomethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates proceeds via S-alkylation to yield the corresponding thioether derivatives. researchgate.net

The reactions involving selenium nucleophiles can be more complex. Studies on the related compound 2-bromomethyl-1,3-thiaselenole show that it exists in equilibrium with a seleniranium cation intermediate. nih.gov This intermediate has three electrophilic centers: the two carbon atoms and the selenium atom itself. nih.gov Nucleophilic attack by a thiolate anion can occur at the selenium atom, leading to ring opening and the formation of a product with a sulfur-selenium bond. nih.gov This suggests that this compound could potentially react with selenium nucleophiles not only at the bromomethyl carbon but also exhibit more complex reactivity if anchimeric assistance from a ring heteroatom were possible. Electrophilic selenium species are known to react with double bonds to form three-membered seleniranium ion intermediates, which can then be attacked by various nucleophiles. cardiff.ac.uk

Table 3: Representative Reactions with Sulfur and Selenium Nucleophiles

NucleophileNucleophile TypeProduct StructureProduct Name
Sodium thiomethoxide (NaSCH₃)Sulfur1-methyl-4-((methylthio)methyl)-1,2-dihydropyridin-2-oneThioether
Sodium thiophenoxide (NaSC₆H₅)Sulfur1-methyl-4-((phenylthio)methyl)-1,2-dihydropyridin-2-oneThioether
Sodium hydroselenide (NaHSe)Selenium4-(selenomethyl)-1-methyl-1,2-dihydropyridin-2-oneSelenol
Sodium phenylselenide (NaSeC₆H₅)Selenium1-methyl-4-((phenylselanyl)methyl)-1,2-dihydropyridin-2-oneSelenoether

Radical Reactions and Reductive Cleavage Studies of the Carbon-Bromine Bond

The carbon-bromine (C-Br) bond in this compound is susceptible to homolytic cleavage, initiating a variety of radical-mediated transformations. Studies on analogous benzylic and allylic bromides provide a framework for understanding the potential radical reactivity of this compound. A common method for initiating such reactions is the use of radical initiators, such as azobisisobutyronitrile (AIBN), in the presence of a radical propagating agent like tributyltin hydride (Bu₃SnH).

The generally accepted mechanism for the dehalogenation of alkyl halides involves a radical chain process. libretexts.org In the context of this compound, the reaction would be initiated by the thermal decomposition of AIBN to generate initiating radicals. These radicals then abstract a hydrogen atom from tributyltin hydride to produce the tributyltin radical (Bu₃Sn•). The tributyltin radical subsequently reacts with this compound by cleaving the C-Br bond to form a stable Sn-Br bond and a resonance-stabilized 4-(methyl)-1-methyl-1,2-dihydropyridin-2-one radical. This carbon-centered radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the final demethylated product, 4,1-dimethyl-1,2-dihydropyridin-2-one, and regenerate the tributyltin radical, which continues the chain reaction.

Electrochemical methods can also be employed to achieve reductive cleavage of the C-Br bond. While specific studies on this compound are not prevalent, research on similar structures demonstrates that one-electron reduction of the C-Br bond leads to the formation of a radical intermediate and a bromide anion. This radical intermediate can then undergo further reactions, such as hydrogen atom abstraction from the solvent or dimerization.

The potential outcomes of radical reactions involving this compound are summarized in the table below, based on established radical chemistry principles.

Reaction Type Reagents Key Intermediate Potential Product(s)
Reductive DehalogenationBu₃SnH, AIBN4-(methyl)-1-methyl-1,2-dihydropyridin-2-one radical4,1-dimethyl-1,2-dihydropyridin-2-one
DimerizationElectrochemical Reduction4-(methyl)-1-methyl-1,2-dihydropyridin-2-one radical1,2-bis(1-methyl-1,2-dihydropyridin-2-on-4-yl)ethane
Atom Transfer Radical Polymerization (ATRP)Styrene, Cu(I)Br, LigandGrowing polymer chain with a terminal pyridinone radicalPolystyrene with a 4-(1-methyl-1,2-dihydropyridin-2-on-4-yl)methyl end-group

Mechanistic Pathways of Key Transformations: Elucidation and Kinetics

The mechanistic pathways of transformations involving this compound are largely dictated by the nature of the reagents and reaction conditions, leading to either nucleophilic substitution (Sₙ) or radical pathways.

Nucleophilic Substitution Pathways:

The presence of a good leaving group (Br⁻) and a resonance-stabilized carbocation intermediate favors nucleophilic substitution reactions. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the nucleophile, solvent, and temperature.

Sₙ2 Mechanism: With strong, unhindered nucleophiles in aprotic polar solvents, a bimolecular substitution is likely. The nucleophile attacks the electrophilic carbon atom bearing the bromine, leading to a concerted displacement of the bromide ion. The rate of this reaction would be dependent on the concentrations of both the substrate and the nucleophile.

Sₙ1 Mechanism: In the presence of a polar, protic solvent and a weaker nucleophile, the reaction may proceed through an Sₙ1 pathway. This involves the initial, rate-determining step of C-Br bond heterolysis to form a resonance-stabilized pyridinylmethyl carbocation. This carbocation is then rapidly attacked by the nucleophile.

Radical-Mediated Pathways:

As discussed in the previous section, radical-mediated reactions provide an alternative pathway for the transformation of this compound. The key mechanistic steps in a typical radical chain reaction are initiation, propagation, and termination.

Initiation: This step involves the formation of initial radicals, typically from a radical initiator like AIBN.

Propagation: These steps involve the reaction of a radical with a non-radical species to form a new radical and a new non-radical species. In the case of reductive cleavage with Bu₃SnH, this involves the reaction of the tributyltin radical with the substrate and the subsequent reaction of the resulting carbon-centered radical with Bu₃SnH.

Termination: This involves the combination of two radicals to form a non-radical species, thus terminating the chain reaction.

The table below outlines the plausible mechanistic pathways for the reaction of this compound with a generic nucleophile (Nu⁻) and under radical conditions.

Pathway Mechanism Rate Determining Step Key Intermediate Expected Kinetics
Nucleophilic SubstitutionSₙ2Concerted attack of Nu⁻ and displacement of Br⁻Pentavalent transition stateSecond-order: rate = k[Substrate][Nu⁻]
Nucleophilic SubstitutionSₙ1Heterolytic cleavage of C-Br bondResonance-stabilized pyridinylmethyl carbocationFirst-order: rate = k[Substrate]
Radical ReactionRadical ChainFormation of the initial carbon-centered radical4-(methyl)-1-methyl-1,2-dihydropyridin-2-one radicalDependent on the initiation step

Utility As a Synthetic Building Block and Intermediate in Advanced Organic Synthesis

Construction of Complex Molecular Architectures and Scaffolds

The reactive bromomethyl group serves as a key handle for introducing the 1-methyl-1,2-dihydropyridin-2-one moiety into larger, more complex molecular frameworks. This is typically achieved through nucleophilic substitution reactions where the bromide ion is displaced by a variety of nucleophiles. While direct examples involving 4-(bromomethyl)-1-methyl-1,2-dihydropyridin-2-one are not extensively documented, the analogous reactions of 4-(bromomethyl)pyridine (B1298872) hydrobromide demonstrate its utility in preparing a range of derivatives. sigmaaldrich.com For instance, it can be used to alkylate amines, phenols, and thiols, thereby linking the pyridone core to other molecular fragments. This capability is crucial in the assembly of novel molecular scaffolds that may possess interesting biological or material properties. The dihydropyridinone ring itself is a privileged structure in medicinal chemistry, and its incorporation into larger molecules is a common strategy in drug discovery. google.comnih.gov

Accessing Diverse Heterocyclic Systems and Fused Ring Structures

The this compound scaffold can serve as a precursor for the synthesis of various fused heterocyclic systems. Intramolecular cyclization reactions are a common strategy to build additional rings onto an existing core. For example, if a nucleophilic group is present elsewhere in a molecule that has been alkylated by this compound, a subsequent cyclization could lead to the formation of a fused ring system. While specific examples for this exact compound are scarce, the synthesis of annulated pyrido[3,4-b]indoles through rhodium-catalyzed cyclization highlights a general approach for creating fused pyridine (B92270) ring systems. nih.gov The development of synthetic routes to dihydrothieno-pyridin-one and tetrahydrothieno-azepinone inhibitors of Enhancer of Zeste Homologue 2 (EZH2) further illustrates the importance of fused pyridone structures in medicinal chemistry. nih.gov

Precursor for Functional Organic Materials and Chemical Probes

The inherent properties of the dihydropyridinone core, combined with the reactivity of the bromomethyl group, make this compound a potential precursor for functional organic materials and chemical probes. The pyridone moiety is known to be present in compounds with interesting photophysical and electronic properties. By attaching this core to other functional units via the bromomethyl linker, it is conceivable to create novel dyes, sensors, or electronic materials. Furthermore, in the field of chemical biology, reactive groups like the bromomethyl are often used to create chemical probes for studying biological systems. While specific probes based on this compound are not reported, the general strategy is well-established.

Regio- and Stereochemical Control in Synthetic Applications

The regioselectivity of reactions involving this compound is primarily centered on the selective reaction at the bromomethyl position. Nucleophilic attack will preferentially occur at the methylene (B1212753) carbon due to the good leaving group ability of the bromide ion. This allows for the regioselective introduction of the dihydropyridinone moiety onto other molecules. nih.gov

Stereochemical control in reactions involving this compound would become a significant consideration if a chiral center is introduced into the molecule, either on the dihydropyridinone ring or on the nucleophile. For instance, if the nucleophile is chiral, the reaction could proceed with diastereoselectivity, leading to the preferential formation of one diastereomer over another. The synthesis of 2,3-dihydro-4-pyridones via the aza-Diels-Alder reaction of an in situ generated iododiene with chiral imines has been shown to proceed with moderate diastereoselectivity, illustrating a general principle of stereocontrol in the synthesis of related heterocyclic systems. organic-chemistry.org However, without specific documented reactions for this compound, any discussion on stereochemical control remains speculative.

Computational and Theoretical Investigations of 4 Bromomethyl 1 Methyl 1,2 Dihydropyridin 2 One

Electronic Structure and Frontier Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. thaiscience.info

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. nih.gov

For 4-(bromomethyl)-1-methyl-1,2-dihydropyridin-2-one, the HOMO would likely be localized on the electron-rich dihydropyridinone ring system, which contains π-bonds and lone pairs on the nitrogen and oxygen atoms. The LUMO, conversely, is expected to be distributed over the electrophilic centers of the molecule. This would likely include the carbon atom of the bromomethyl group (C-Br bond), which is a classic electrophilic site due to the electron-withdrawing nature of the bromine atom, and potentially the conjugated system of the ring.

Computational methods like Density Functional Theory (DFT) at the B3LYP level are commonly used to calculate these orbital energies and visualize their distributions. thaiscience.infonih.gov Such calculations would provide quantitative data on the molecule's electronic character.

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound (Note: The following values are hypothetical examples to illustrate typical outputs of a quantum chemical calculation.)

ParameterCalculated ValuePrimary Localization
HOMO Energy-6.5 eVπ-system of the dihydropyridinone ring
LUMO Energy-1.2 eVσ-orbital of the C-Br bond, π-system of the ring
HOMO-LUMO Gap5.3 eV-

From these FMO energies, various chemical reactivity descriptors can be calculated, such as ionization potential, electron affinity, chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). nih.gov These descriptors provide a quantitative basis for predicting the molecule's behavior in chemical reactions.

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations are indispensable for mapping out the potential energy surface (PES) of a chemical reaction. This allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and transition states. mdpi.com For a molecule like this compound, a primary reaction of interest is nucleophilic substitution at the bromomethyl group. nih.govmdpi.com

A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure and energy are crucial for determining the reaction rate. By locating the TS for a proposed reaction step (e.g., the attack of a nucleophile on the bromomethyl carbon), its geometry can be optimized, and the energy barrier (activation energy) can be calculated. This involves finding a first-order saddle point on the PES.

For a nucleophilic substitution reaction involving this compound, computational analysis would help determine whether the mechanism is SN1, involving a carbocation intermediate, or SN2, proceeding through a concerted backside attack. The calculation of the energy barriers for both pathways would reveal the kinetically favored route.

Table 2: Example of Calculated Energy Barriers for a Hypothetical Nucleophilic Substitution Reaction (Note: These values are for illustrative purposes.)

Reaction PathwayTransition State GeometryActivation Energy (kcal/mol)
SN2Trigonal bipyramidal carbon center20.5
SN1 (Rate-determining step)Planar carbocation formation28.1

Computational models can predict the reactivity and selectivity of the molecule. Molecular Electrostatic Potential (MEP) maps are particularly useful for this purpose. nih.gov The MEP surface visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions.

For this compound, an MEP map would likely show a negative potential around the carbonyl oxygen, making it a site for electrophilic attack or hydrogen bonding. A positive potential would be expected near the hydrogen atoms and, significantly, the carbon of the bromomethyl group, confirming its susceptibility to nucleophilic attack. thaiscience.infonih.gov This analysis helps predict regioselectivity in reactions where multiple reactive sites exist.

Conformational Analysis and Intramolecular Interactions

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. biomedres.us Even for relatively rigid structures like this compound, rotations around single bonds, such as the C-C bond connecting the bromomethyl group to the ring, can lead to different conformers.

By performing a potential energy surface scan, where the dihedral angle of the rotating bond is systematically varied, the energies of different conformers can be calculated. This would identify the global minimum energy structure and other low-energy local minima. The analysis would also reveal the energy barriers to rotation, providing insight into the molecule's flexibility at different temperatures. Intramolecular interactions, such as steric hindrance or weak hydrogen bonds that stabilize certain conformations, can also be identified and quantified.

Molecular Dynamics Simulations to Understand Dynamic Behavior

While quantum chemical calculations typically focus on static structures, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, often in the presence of solvent molecules, to generate a trajectory of atomic positions and velocities.

An MD simulation of this compound in a solvent like water or dimethylformamide would reveal its dynamic behavior. mdpi.com This includes:

Solvation Structure: How solvent molecules arrange around the solute and interact with its different functional groups.

Conformational Dynamics: The transitions between different conformers in real-time, confirming the flexibility predicted by conformational analysis.

Interaction with Other Molecules: MD is a powerful tool for studying how the molecule might interact with a biological target, like a protein active site, providing insights into binding modes and stability. plos.org

These simulations offer a bridge between the theoretical properties of an isolated molecule and its behavior in a more realistic chemical or biological environment.

Emerging Research Avenues and Future Prospects for 4 Bromomethyl 1 Methyl 1,2 Dihydropyridin 2 One Research

Development of Sustainable and Environmentally Benign Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of waste, use of less hazardous materials, and improvement of energy efficiency. For pyridinone derivatives, this represents a significant shift from classical synthetic protocols.

Traditional methods for the synthesis of related heterocyclic systems, such as 4-(bromomethyl)-1,2-dihydroquinoline-2-one, often rely on the use of large quantities of concentrated sulfuric acid for cyclization. guidechem.comgoogle.com This approach presents considerable environmental and safety challenges, including equipment corrosion and the generation of substantial acidic wastewater, which is costly to treat. guidechem.com Recognizing these drawbacks, research is moving towards more sustainable alternatives.

Future developments will likely focus on several key areas:

Alternative Catalysts: Replacing strong mineral acids with solid acid catalysts, reusable catalysts like heteropoly acids, or biodegradable catalysts can significantly reduce environmental impact. researchgate.net For instance, methods using phosphorus pentoxide as a dehydrating agent have been explored for related quinolinones. chemicalbook.com

Greener Solvents: The use of aqueous media or bio-renewable solvents instead of chlorinated solvents like chloroform (B151607) minimizes volatile organic compound (VOC) emissions and associated health risks. rsc.org Recent advancements in pyridine (B92270) synthesis have demonstrated the use of eco-friendly aqueous buffer systems. rsc.org

Atom Economy: Designing synthetic pathways where the maximum number of atoms from the reactants are incorporated into the final product is a core tenet of green chemistry. This involves exploring one-pot, multi-component reactions that streamline processes and reduce intermediate isolation steps. rsc.orgnih.gov

Table 1: Comparison of Traditional vs. Emerging Sustainable Synthetic Approaches for Heterocycles
FeatureTraditional Method (e.g., for Quinolinones)Emerging Sustainable Approach
Catalyst/Reagent Concentrated Sulfuric Acid guidechem.comHeteropoly Acids, L-proline, (NH4)2CO3 researchgate.netrsc.orgnih.gov
Solvent Chloroform, Acetic Acid google.comchemicalbook.comWater, Ethanol, or solvent-free conditions rsc.orgresearchgate.net
Key Issues Corrosive, high waste generation, use of hazardous solvents guidechem.comCatalyst recyclability, reaction optimization
Advantages Established procedureReduced environmental impact, improved safety, potential for lower costs rsc.orgresearchgate.net

Exploration of Unconventional Reactivity Modes and Catalytic Transformations

The bromomethyl group on the dihydropyridinone ring is a classical electrophilic site, primarily utilized for nucleophilic substitution reactions. ijcce.ac.ir However, modern synthetic chemistry offers a much broader toolkit to unlock new reaction pathways.

Future research will likely explore:

Transition-Metal Catalysis: The carbon-bromine bond is an ideal handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would enable the direct attachment of diverse aryl, alkynyl, or amino groups to the methyl position, vastly expanding the accessible chemical space.

Photoredox Catalysis: Visible-light-mediated catalysis could be used to generate a radical from the C-Br bond. This radical intermediate could then participate in a range of unconventional bond-forming reactions, including Giese additions and atom transfer radical cyclizations, to build complex molecular architectures that are inaccessible through traditional ionic pathways.

Enzymatic Transformations: Biocatalysis offers a highly selective and environmentally friendly way to perform chemical modifications. Enzymes could be engineered to recognize the dihydropyridinone scaffold and catalyze specific reactions, such as stereoselective substitutions or oxidations at other positions on the ring.

The reactivity of the dihydropyridine (B1217469) ring itself, which is an electron-rich system, can also be further exploited. rsc.org Dearomatization/rearomatization sequences and cycloaddition reactions are other potential avenues for creating novel molecular frameworks.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow manufacturing is revolutionizing the chemical and pharmaceutical industries. nih.govthieme-connect.de Flow chemistry offers enhanced safety, precise control over reaction parameters (temperature, pressure, stoichiometry), and seamless scalability. nih.govnih.gov

For the synthesis of 4-(bromomethyl)-1-methyl-1,2-dihydropyridin-2-one and its derivatives, flow chemistry presents several advantages:

Enhanced Safety: Bromination reactions can be hazardous on a large scale. Flow reactors minimize the volume of reactive intermediates at any given time, significantly reducing the risks associated with handling toxic or explosive compounds. nih.gov

Improved Efficiency: The superior heat and mass transfer in microreactors can accelerate reaction rates and improve yields. Multi-step sequences, including reaction, in-line purification, and subsequent transformations, can be "telescoped" into a single continuous process, saving time and resources. thieme-connect.deunimi.it A large-scale synthesis of the related 4-bromomethylquinolinone has already been reported using a flow reactor. chemicalbook.com

Automation and Library Synthesis: Integrating flow reactors with automated synthesis platforms enables the rapid production of compound libraries for drug discovery. researchgate.netresearchgate.netnih.gov These platforms can automatically perform entire synthetic sequences, including reaction setup, purification, and analysis. merckmillipore.comyoutube.com By varying starting materials fed into the system, diverse arrays of dihydropyridinone derivatives can be generated efficiently, accelerating the identification of new lead compounds. researchgate.net

Synergistic Approaches Combining Synthetic Methodologies with Advanced Computational Design

The synergy between experimental synthesis and computational chemistry is a powerful engine for modern molecular design. researchgate.net Instead of relying solely on trial-and-error, researchers can use computational tools to predict molecular properties, guide synthetic efforts, and rationalize experimental outcomes.

Future prospects in this area for the dihydropyridinone scaffold include:

Structure-Based Drug Design: If a biological target is known, molecular docking and molecular dynamics simulations can be used to design derivatives of this compound that bind with high affinity and selectivity. nih.govnih.gov This rational design approach focuses synthetic efforts on the most promising candidates, saving time and resources. frontiersin.org

QSAR and Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity or other desired properties. mdpi.com These models, along with ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction tools, can help prioritize compounds for synthesis and identify potential liabilities early in the discovery process. nih.gov

Reaction Mechanism and Catalyst Design: Density Functional Theory (DFT) calculations can provide deep insight into reaction mechanisms, transition states, and the role of catalysts. researchgate.net This knowledge can be used to optimize reaction conditions for existing transformations or to design novel catalytic systems for previously inaccessible reactions.

Table 2: Applications of Computational Chemistry in Heterocyclic Compound Research
Computational MethodApplicationResearch Area ExampleReference
Molecular Docking Predict binding modes and affinity of ligands to a protein target.Design of 2-pyridone derivatives as potential COVID-19 protease inhibitors. nih.gov
Molecular Dynamics (MD) Simulate the dynamic behavior of a ligand-protein complex to assess stability.Validation of the stability of SHP2 inhibitors in the binding pocket. nih.gov
QSAR Correlate chemical structure with biological activity to predict the potency of new compounds.Development of a statistically significant model for TRAP1 kinase inhibitors. mdpi.com
DFT Calculations Investigate electronic structure, reactivity, and reaction mechanisms.Analysis of the Hantzsch reaction pathway for dihydropyridine synthesis. researchgate.net

By combining these advanced computational methods with the sustainable and automated synthetic strategies outlined above, the full potential of this compound as a versatile building block can be realized.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(bromomethyl)-1-methyl-1,2-dihydropyridin-2-one, and how is purity validated?

  • Methodological Answer : The compound is synthesized via bromination of 1-methyl-1,2-dihydropyridin-2-one derivatives using reagents like N-bromosuccinimide (NBS) under radical or light-initiated conditions. Post-reaction purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the brominated product. Purity is confirmed using HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR. Key NMR signals include the bromomethyl proton at δ ~4.3 ppm (singlet) and the dihydropyridinone carbonyl at δ ~165 ppm in ¹³C .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Due to its bromomethyl group (a potential alkylating agent), use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist . Store in amber vials at 2–8°C under inert gas (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The bromomethyl group acts as a leaving group in SN2 reactions, enabling alkylation of nucleophiles (e.g., amines, thiols). Kinetic studies in polar aprotic solvents (DMF, DMSO) show higher reactivity compared to chloromethyl analogs. Competing elimination (E2) can occur under basic conditions; optimizing temperature (0–25°C) and base strength (e.g., K₂CO₃ vs. NaH) minimizes by-products. Mechanistic insights are validated via LC-MS monitoring and isolation of intermediates .

Q. What role does this compound play in synthesizing pharmacologically active heterocycles?

  • Methodological Answer : It serves as a key intermediate in constructing pyrido[1,2-a]pyrimidin-4-one scaffolds (e.g., antipsychotic candidates). For example, coupling with piperidine derivatives via Buchwald-Hartwig amination yields compounds with CNS activity. Reaction efficiency depends on Pd catalyst (e.g., Pd(OAc)₂) and ligand (XPhos) selection, achieving yields up to 75% .

Q. How do storage conditions impact its stability, and what degradation products form?

  • Methodological Answer : Prolonged exposure to moisture generates hydrolysis products (e.g., 1-methyl-1,2-dihydropyridin-2-one and HBr). Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation when stored desiccated. Degradation pathways are analyzed via LC-MS, identifying dimerization products (e.g., bis-pyridinone derivatives) under oxidative conditions .

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